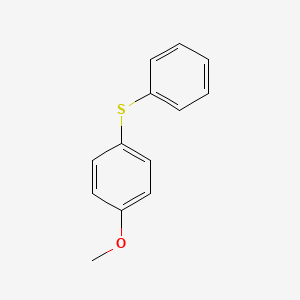

Benzene, 1-methoxy-4-(phenylthio)-

Description

BenchChem offers high-quality Benzene, 1-methoxy-4-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-4-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5633-57-8 |

|---|---|

Molecular Formula |

C13H12OS |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

1-methoxy-4-phenylsulfanylbenzene |

InChI |

InChI=1S/C13H12OS/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

QLPJEUPWCYCFKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Contextual Overview of Benzene, 1 Methoxy 4 Phenylthio in Contemporary Chemical Research

Significance of Aryl Thioethers and Methoxyarene Systems in Modern Organic Chemistry

Aryl thioethers, characterized by a sulfur atom connected to an aryl group and another organic substituent, are a crucial class of compounds in organic chemistry. taylorandfrancis.com Their importance stems from their presence in numerous biologically active molecules and functional materials. The carbon-sulfur bond in aryl thioethers is a key structural motif that imparts specific chemical and physical properties to the parent molecule. These compounds often serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. taylorandfrancis.com The development of new methods for the synthesis of aryl thioethers remains an active area of research, with a focus on creating more efficient, selective, and environmentally friendly processes. taylorandfrancis.com

Similarly, methoxyarene systems, which contain a methoxy (B1213986) group (-OCH3) attached to an aromatic ring, are of great significance. The methoxy group is an electron-donating group, which can influence the reactivity and properties of the aromatic ring. This electronic effect is crucial in directing electrophilic aromatic substitution reactions and in modulating the biological activity of pharmaceutical compounds. The presence of a methoxy group can enhance the metabolic stability of a drug molecule and improve its pharmacokinetic profile.

The combination of both an aryl thioether and a methoxyarene moiety within the same molecule, as seen in Benzene (B151609), 1-methoxy-4-(phenylthio)-, results in a compound with a unique set of properties and a broad potential for applications in various areas of chemistry.

Historical Trajectories and Evolution of Research on Benzene, 1-methoxy-4-(phenylthio)- and Related Architectures

The study of aryl thioethers and methoxyarenes has a long history in organic chemistry. Early research focused on the isolation and characterization of naturally occurring compounds containing these functional groups. As synthetic methods developed, chemists began to explore the construction of these molecules in the laboratory.

Historically, the synthesis of aryl thioethers often involved the reaction of a thiolate with an aryl halide, a method that sometimes suffered from harsh reaction conditions and limited functional group tolerance. Over the years, significant progress has been made in the development of transition-metal-catalyzed cross-coupling reactions for the formation of C-S bonds. taylorandfrancis.com These modern methods offer milder reaction conditions, broader substrate scope, and greater efficiency. taylorandfrancis.com

Structural Framework of Benzene, 1-methoxy-4-(phenylthio)-: Implications for Electronic Distribution and Chemical Reactivity

The molecular structure of Benzene, 1-methoxy-4-(phenylthio)- consists of a central benzene ring substituted with a methoxy group and a phenylthio group at the 1 and 4 positions, respectively. This "para" substitution pattern has important implications for the molecule's electronic properties and reactivity.

The methoxy group is a strong electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density increases the electron density of the benzene ring, particularly at the ortho and para positions. Conversely, the phenylthio group is generally considered to be a weakly electron-donating or electron-withdrawing group, depending on the specific reaction conditions. The sulfur atom has lone pairs of electrons that can participate in resonance, but its larger size and lower electronegativity compared to oxygen result in a less effective overlap with the aromatic pi-system.

Table 1: Spectroscopic Data for Benzene, 1-methoxy-4-(phenylthio)- and Related Compounds

| Compound Name | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 75 MHz) δ (ppm) |

| (4-methoxyphenyl)(phenyl)sulfide | 7.42 (d, J = 8 Hz, 2H), 7.24 (t, J = 8 Hz, 2H), 7.14 (t, J = 7.2 Hz, 1H), 6.94 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H) | 159.13, 132.87, 127.56, 114.92, 55.42 |

| Bis(4-methoxyphenyl)sulfide | 7.36-7.33 (m, 4H), 6.86-6.83 (m, 4H), 3.77 (s, 6H) | Not available |

| (4-chlorophenyl)(4-methoxyphenyl)sulfide | 7.45 (d, J = 8 Hz, 2H), 7.38-7.36 (m, 2H), 6.94 (d, J = 8 Hz, 2H), 3.82 (s, 3H) | Not available |

Data sourced from a study on Cu-catalyzed C(aryl)-S coupling reactions. rsc.org

Interdisciplinary Research Landscape Involving Benzene, 1-methoxy-4-(phenylthio)- as a Synthetic Intermediate

The unique structural and electronic features of Benzene, 1-methoxy-4-(phenylthio)- make it a valuable building block in a variety of research areas. Its utility as a synthetic intermediate is a key driver of its continued investigation. ontosight.ai

In medicinal chemistry, the aryl thioether and methoxyarene motifs are present in many biologically active compounds. Therefore, Benzene, 1-methoxy-4-(phenylthio)- can serve as a starting material for the synthesis of new drug candidates. The ability to modify both the phenylthio and methoxy-substituted rings allows for the systematic exploration of structure-activity relationships.

In materials science, diaryl thioethers are components of some organic electronic materials. The sulfur atom can influence the electronic properties and molecular packing of these materials, which are important for their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the methoxy group can further tune these properties.

Furthermore, Benzene, 1-methoxy-4-(phenylthio)- and related compounds are used in fundamental studies of reaction mechanisms. For example, they can be employed as substrates to investigate the intricacies of C-S bond activation and functionalization, which is a crucial area of research for developing new synthetic methodologies. rsc.org

Synthetic Methodologies for Benzene, 1 Methoxy 4 Phenylthio and Analogues

Classical Synthetic Routes to Aryl Methoxyphenyl Thioethers

The traditional methods for synthesizing aryl methoxyphenyl thioethers, including Benzene (B151609), 1-methoxy-4-(phenylthio)-, have been well-established in organic chemistry. These routes often involve nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the formation of C-S bonds in the synthesis of diaryl thioethers. This method typically involves the reaction of an activated aryl halide or sulfonate with a thiolate nucleophile. The aromatic ring must be substituted with at least one strong electron-withdrawing group, usually positioned ortho or para to the leaving group, to facilitate the nucleophilic attack.

In a relevant study, the synthesis of various substituted diaryl thioethers was achieved through the reaction of thiophenols with activated aryl halides in the presence of a base. For instance, the reaction of 4-nitrochlorobenzene with a thiophenoxide anion proceeds readily to form the corresponding thioether. The electron-withdrawing nitro group is crucial for the activation of the aromatic ring towards nucleophilic attack. While this specific example does not produce Benzene, 1-methoxy-4-(phenylthio)-, the underlying principle is directly applicable. The synthesis would involve the reaction of a methoxy-substituted thiophenol with an activated aryl halide or vice-versa.

The reaction conditions for SNAr are often straightforward, typically requiring a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and a suitable base to generate the thiolate anion. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride.

Copper-Catalyzed C-S Cross-Coupling Strategies

Copper-catalyzed cross-coupling reactions have long been a reliable method for the synthesis of diaryl thioethers, often referred to as the Ullmann condensation. This approach is particularly useful when the aryl halide is not sufficiently activated for an SNAr reaction to occur. The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

Early examples of this reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, significant advancements have led to the development of more efficient catalytic systems. For example, the use of copper(I) iodide (CuI) as a catalyst in combination with a ligand, such as neocuproine (B1678164) or various amino acids, can facilitate the C-S bond formation under milder conditions and with lower catalyst loadings.

A study demonstrated the synthesis of diaryl thioethers through a copper-catalyzed reaction of aryl iodides with thiols in the presence of potassium phosphate (B84403) as the base and N,N-dimethylformamide (DMF) as the solvent. These conditions proved effective for a wide range of substrates, including those with electron-donating and electron-withdrawing groups. The synthesis of Benzene, 1-methoxy-4-(phenylthio)- via this method would entail the reaction of 4-iodoanisole (B42571) with thiophenol or 4-methoxythiophenol with an aryl halide in the presence of a copper catalyst.

Palladium-Catalyzed C-S Cross-Coupling Methodologies Utilizing Aryl Halides and Thiols

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools for the formation of C-C, C-N, and C-S bonds in modern organic synthesis. These reactions, often named after their developers (e.g., Buchwald-Hartwig amination), have been adapted for the synthesis of diaryl thioethers with high efficiency and broad substrate scope.

The catalytic cycle for palladium-catalyzed C-S cross-coupling typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the reaction with a thiolate to form a palladium-thiolate complex. Reductive elimination from this complex then yields the desired diaryl thioether and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos or DavePhos, often being employed to promote the catalytic cycle.

Research has shown that a variety of palladium precursors, including Pd(OAc)2 and Pd2(dba)3, can be used in combination with appropriate ligands to catalyze the coupling of aryl bromides, chlorides, and even triflates with thiols. For the synthesis of Benzene, 1-methoxy-4-(phenylthio)-, this would involve the reaction of 4-bromoanisole (B123540) or 4-chloroanisole (B146269) with thiophenol in the presence of a palladium catalyst, a phosphine ligand, and a base.

Below is a table summarizing representative conditions for palladium-catalyzed C-S cross-coupling:

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Thiophenol | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 95 |

| 4-Chloroanisole | Thiophenol | Pd2(dba)3 | DavePhos | K3PO4 | Dioxane | 88 |

| 4-Iodoanisole | 4-Methoxythiophenol | Pd(PPh3)4 | - | NaH | DMF | 92 |

Other Transition Metal-Mediated Thioether Synthesis (e.g., Nickel-Catalyzed)

While copper and palladium have dominated the field of C-S cross-coupling, other transition metals, such as nickel, have emerged as powerful catalysts for the synthesis of diaryl thioethers. Nickel catalysts offer several advantages, including lower cost and unique reactivity profiles.

Nickel-catalyzed C-S cross-coupling reactions can effectively couple aryl halides, including the less reactive aryl chlorides, with thiols. These reactions often employ nickel(II) complexes as catalyst precursors, which are reduced in situ to the active Ni(0) species. Similar to palladium catalysis, the use of appropriate ligands is crucial for achieving high catalytic activity. Ligands such as 1,10-phenanthroline (B135089) and various phosphine ligands have been shown to be effective.

One study reported the use of a nickel/charcoal catalyst for the cross-coupling of aryl chlorides with thiols, providing a heterogeneous and recyclable catalytic system. This approach offers a more sustainable and cost-effective alternative to homogeneous catalysis. The synthesis of Benzene, 1-methoxy-4-(phenylthio)- using this methodology would involve the reaction of 4-chloroanisole with thiophenol in the presence of a nickel catalyst.

Modern and Green Chemistry Approaches in the Synthesis of Benzene, 1-methoxy-4-(phenylthio)-

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. In the context of diaryl thioether synthesis, this has led to the exploration of novel catalytic systems that operate under milder conditions and reduce waste generation.

Photoredox Catalysis in Thioether Bond Formation

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild and environmentally benign conditions. This approach utilizes visible light to initiate single-electron transfer (SET) processes, leading to the formation of highly reactive intermediates.

In the context of C-S bond formation, photoredox catalysis has been successfully applied to the synthesis of diaryl thioethers. A typical photoredox catalytic cycle for this transformation involves the excitation of a photosensitizer, such as an iridium or ruthenium complex, by visible light. The excited photosensitizer can then engage in an SET event with one of the reactants, typically the thiol, to generate a thiyl radical. This radical can then participate in a C-S bond-forming event with the aryl coupling partner.

One notable advantage of photoredox catalysis is the ability to use aryl diazonium salts as the aryl source, which can be readily prepared from anilines. The reaction of an aryl diazonium salt with a thiol in the presence of a photoredox catalyst can proceed at room temperature under visible light irradiation, offering a mild and efficient route to diaryl thioethers. For the synthesis of Benzene, 1-methoxy-4-(phenylthio)-, this would involve the reaction of 4-methoxybenzenediazonium (B1197204) salt with thiophenol under photoredox conditions.

The following table provides a representative example of photoredox-catalyzed C-S bond formation:

| Aryl Source | Thiol | Photocatalyst | Light Source | Solvent | Yield (%) |

| 4-Methoxybenzenediazonium tetrafluoroborate | Thiophenol | Ru(bpy)3Cl2 | Blue LED | Acetonitrile | 90 |

This modern approach not only provides a green alternative to traditional methods but also expands the scope of accessible diaryl thioether structures.

Electrochemistry-Enabled Synthesis of Aryl Sulfides

Electrochemical methods offer a green and efficient alternative for the synthesis of aryl sulfides. These methods avoid the need for metal catalysts and chemical oxidants, which are often required in traditional synthetic routes. researchgate.net

A notable electrochemical approach involves the direct C-H sulfidation of arenes with disulfides. This method is advantageous for its catalyst- and oxidant-free conditions, providing a direct pathway to aryl sulfides. researchgate.net Another electrochemical strategy enables the α-C(sp³)-H acyloxylation of sulfides, demonstrating high regioselectivity and scalability. organic-chemistry.org This technique is environmentally friendly and has a broad substrate scope, making it applicable to complex molecules. organic-chemistry.org

Research has also demonstrated the electrochemical synthesis of aryl sulfides from aryl thiols and electron-rich arenes using potassium iodide as a mediator. acs.org This highlights the versatility of electrochemical methods in forming C-S bonds under mild conditions.

Mechanochemical Approaches for C-S Bond Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for the synthesis of aryl sulfides. This solvent-free approach offers significant environmental and practical advantages over traditional solution-based methods. nih.gov

A key development in this area is the mechanochemical C-S coupling of aryl halides with thiols. This method can be performed under ambient conditions without the need for a dry solvent or an inert atmosphere. organic-chemistry.org The inclusion of zinc metal has been found to be crucial for the coupling of certain thiols. organic-chemistry.org

Nickel-catalyzed mechanochemical C-S bond formation between aryl iodides and in-situ generated aromatic sulfur agents has also been reported. nih.gov This method demonstrates good functional group tolerance and has been successfully applied to gram-scale synthesis, showcasing its potential for larger-scale applications. nih.gov The use of mechanochemistry aligns with the principles of green chemistry by reducing solvent waste and energy consumption. nih.gov

Table 1: Comparison of Mechanochemical C-S Coupling Methods

| Catalyst/Promoter | Reactants | Conditions | Key Advantages |

| None/Zinc | Aryl halides, Thiols | Benchtop, solvent-free, 3h | Operationally simple, no dry solvent or inert atmosphere needed. organic-chemistry.org |

| Nickel | Aryl iodides, Aromatic thiols/disulfides | Mechanochemical, solvent-free | In-situ generation of active sulfur agent, broad substrate tolerance, scalable. nih.gov |

Solvent-Free and Atom-Economical Methodologies for Aryl Thioether Synthesis

The development of solvent-free and atom-economical methods is a primary goal in modern organic synthesis. These approaches aim to maximize the incorporation of reactant atoms into the final product while minimizing waste.

One such method involves the microwave-assisted, metal- and solvent-free synthesis of diaryl thioethers from aryl halides and carbon disulfide in the presence of an ionic liquid. researchgate.net This protocol is noted for its atom- and step-economy, as well as its tolerance of a wide range of functional groups. researchgate.net

Another approach is the acid-mediated coupling of thiols and thioethers with diaryliodonium salts. organic-chemistry.org This transition-metal-free method can be performed under acidic conditions and is tolerant of air and moisture, offering an alternative to metal-catalyzed reactions that often require stringent conditions. organic-chemistry.org

Decarbonylative thioetherification, where thioesters undergo transition-metal-catalyzed decarbonylation, presents another innovative strategy. nih.gov This method allows for the use of readily available carboxylic acids as starting materials, providing a novel disconnection approach for the synthesis of aryl sulfides. nih.gov

Regioselective and Stereoselective Considerations in Benzene, 1-methoxy-4-(phenylthio)- Synthesis

Achieving high regioselectivity is crucial in the synthesis of substituted aromatic compounds like Benzene, 1-methoxy-4-(phenylthio)-. The directing effects of the substituents on the aromatic rings of the precursors play a significant role in determining the position of the newly formed C-S bond.

For instance, in the metal-free C-H sulfenylation of electron-rich arenes, the reaction is highly regioselective. acs.org The use of N-(arylthio)succinimides in the presence of an acid like trifluoroacetic acid (TFA) allows for the controlled introduction of the thioether group at a specific position on the aromatic ring. acs.org

Similarly, in electrochemical methods, high regioselectivity can be achieved. The electrochemical α-C(sp³)-H acyloxylation of sulfides is a prime example of a highly regioselective transformation. organic-chemistry.org

Optimization and Scalability Research in the Production of Benzene, 1-methoxy-4-(phenylthio)-

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and demonstration of scalability.

Mechanochemical methods have shown promise for scalable synthesis. A nickel-catalyzed mechanochemical C-S bond formation has been successfully demonstrated on a gram scale, indicating its potential for larger-scale production. nih.gov

Furthermore, the development of base-mediated sequential reactions, such as the Michael addition/ organic-chemistry.orgresearchgate.net-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles, has been shown to be viable for gram-scale synthesis. acs.org This highlights the practical applicability of such methods in producing functionalized thioethers. acs.org

Catalyst systems for aryl sulfide (B99878) synthesis are also a subject of intense research, with a focus on developing robust and efficient catalysts that can be used in large-scale manufacturing processes. google.com

Reactivity and Reaction Mechanisms of Benzene, 1 Methoxy 4 Phenylthio

Electrophilic Aromatic Substitution Reactions on Benzene (B151609), 1-methoxy-4-(phenylthio)-

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. byjus.com The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.comlibretexts.org This is typically the slow, rate-determining step. masterorganicchemistry.comlibretexts.org The subsequent loss of a proton from the carbon bearing the electrophile restores the aromaticity of the ring, yielding the substituted product. byjus.commasterorganicchemistry.com

Directing Effects and Reactivity of Methoxy (B1213986) and Phenylthio Groups on the Benzene Ring

The substituents on a benzene ring profoundly affect both the rate of reaction and the orientation of incoming electrophiles. libretexts.orgmsu.edu These effects are governed by the interplay of inductive and resonance effects. libretexts.orglibretexts.org

The methoxy group (-OCH3) is a strongly activating group and an ortho, para-director. youtube.comorganicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density, particularly at the ortho and para positions. youtube.comorganicchemistrytutor.comvaia.com This resonance effect makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vaia.comchegg.com While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant. libretexts.org

The phenylthio group (-SPh) is also considered an activating group and an ortho, para-director. Similar to the methoxy group, the sulfur atom has lone pairs that can be delocalized into the aromatic ring via resonance. However, the activating effect of the phenylthio group is generally considered to be weaker than that of the methoxy group.

In "Benzene, 1-methoxy-4-(phenylthio)-", both the methoxy and phenylthio groups are para to each other. Their activating and directing effects reinforce each other, meaning they both activate the same positions on the benzene ring relative to themselves. msu.edu The positions ortho to the methoxy group (C2 and C6) are also meta to the phenylthio group, and the positions ortho to the phenylthio group (C3 and C5) are also meta to the methoxy group.

Table 1: Directing Effects of Substituents on Benzene, 1-methoxy-4-(phenylthio)-

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| Methoxy (-OCH3) | Electron-withdrawing | Strong electron-donating | Activating | ortho, para |

| Phenylthio (-SPh) | Electron-withdrawing | Moderate electron-donating | Activating | ortho, para |

Mechanistic Investigations of Substitution Patterns

Given that both substituents are ortho, para-directors and are located para to each other, electrophilic attack will be directed to the positions ortho to either the methoxy or the phenylthio group. The methoxy group is a more potent activating group than the phenylthio group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxy group (the C2 and C6 positions).

The mechanism for an electrophilic substitution reaction, such as nitration, on "Benzene, 1-methoxy-4-(phenylthio)-" would proceed as follows:

Generation of the electrophile: For nitration, the nitronium ion (NO2+) is generated from the reaction of concentrated nitric acid and sulfuric acid. byjus.comsavemyexams.com

Attack by the aromatic ring: The electron-rich benzene ring of "Benzene, 1-methoxy-4-(phenylthio)-" attacks the electrophile. The attack will preferentially occur at the C2 or C6 position due to the strong activating and directing effect of the methoxy group. This forms a resonance-stabilized carbocation intermediate (sigma complex). The positive charge in this intermediate can be delocalized over the ring and onto the oxygen atom of the methoxy group, providing significant stabilization.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system and yielding the final product, 2-nitro-1-methoxy-4-(phenylthio)benzene.

Nucleophilic Reactions Involving Benzene, 1-methoxy-4-(phenylthio)-

While the electron-rich nature of the substituted benzene ring makes it susceptible to electrophilic attack, nucleophilic reactions are also possible, particularly at the sulfur center or through displacement of the functional groups under specific conditions.

Reactivity at the Sulfur Center

The sulfur atom in the phenylthio group is a potential site for nucleophilic attack. Although the sulfur is part of an aromatic system, it can still exhibit reactivity characteristic of sulfides. For instance, the sulfur atom can be oxidized, as will be discussed in section 3.3.

Kinetic studies have been performed on the reactions of "Benzene, 1-methoxy-4-(methylthio)-" (a closely related compound) with horseradish peroxidase compounds I and II. nih.gov These studies revealed that the reaction proceeds through a complex mechanism involving the formation of a complex between the enzyme and the substrate, followed by reaction with another molecule of the sulfide (B99878). nih.gov This suggests that the sulfur center is accessible for reaction, even when part of a larger molecular structure.

Displacement of Functional Groups

Nucleophilic aromatic substitution (SNAr) on benzene rings typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group and a good leaving group. libretexts.org In "Benzene, 1-methoxy-4-(phenylthio)-", both the methoxy and phenylthio groups are electron-donating, making the ring less susceptible to nucleophilic attack and making neither group an ideal leaving group under normal SNAr conditions.

However, displacement reactions can be achieved under more forcing conditions or through alternative mechanisms. For example, the synthesis of 1,4-bis(methylthio)benzene, a related compound, can be achieved from 4-bromothioanisole (B94970) through a copper-catalyzed reaction, indicating that a halogen leaving group can be displaced by a sulfur nucleophile. researchgate.net

Oxidation and Reduction Pathways of Benzene, 1-methoxy-4-(phenylthio)-

The sulfur atom of the phenylthio group is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. These oxidation reactions are a common transformation for thioethers.

The oxidation of the sulfur in "Benzene, 1-methoxy-4-(phenylthio)-" can be achieved using various oxidizing agents. For example, the oxidation of related thioanisoles to their corresponding sulfoxides can be accomplished with reagents such as hydrogen peroxide or peroxy acids. Further oxidation of the sulfoxide yields the sulfone.

The presence of the electron-donating methoxy group can influence the ease of oxidation at the sulfur center. Electron-donating groups increase the electron density on the sulfur atom, making it more susceptible to oxidation.

Reduction of the functional groups on "Benzene, 1-methoxy-4-(phenylthio)-" is less common. The aromatic ring itself is relatively resistant to reduction, requiring harsh conditions such as high-pressure catalytic hydrogenation. msu.edu The ether and sulfide linkages are generally stable to many reducing agents.

Table 2: Summary of Reactivity for Benzene, 1-methoxy-4-(phenylthio)-

| Reaction Type | Key Features | Expected Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Activated ring, ortho, para-directing groups. Methoxy group is a stronger activator. | Substitution occurs primarily at positions ortho to the methoxy group. |

| Nucleophilic Reactions | Electron-rich ring, poor leaving groups. | Generally unreactive towards SNAr. Sulfur can be a site for nucleophilic attack in specific reactions. |

| Oxidation | Susceptible sulfur atom. | Oxidation of the phenylthio group to a sulfoxide and then to a sulfone. |

| Reduction | Stable aromatic ring and functional groups. | Generally resistant to reduction under mild conditions. |

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in Benzene, 1-methoxy-4-(phenylthio)- is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are valuable intermediates in organic synthesis. The oxidation process can be finely tuned by the choice of oxidant and reaction conditions to selectively yield either the sulfoxide or the sulfone.

For instance, the selective oxidation to the sulfoxide, 1-methoxy-4-(phenylsulfinyl)benzene, can be achieved using mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide in various solvents, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) under stoichiometric control.

Further oxidation of the sulfoxide or direct, more forceful oxidation of the parent thioether leads to the formation of the sulfone, 1-methoxy-4-(phenylsulfonyl)benzene. Stronger oxidizing agents or harsher reaction conditions, such as an excess of m-CPBA or potassium permanganate (B83412), are typically employed for this purpose. The electron-donating nature of the methoxy group can influence the rate of oxidation by increasing the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidizing agent.

Table 1: Oxidation Reactions of Benzene, 1-methoxy-4-(phenylthio)-

| Product | Reagent(s) |

| 1-methoxy-4-(phenylsulfinyl)benzene (Sulfoxide) | Hydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄), m-CPBA (1 equiv.) |

| 1-methoxy-4-(phenylsulfonyl)benzene (Sulfone) | Excess m-CPBA, Potassium Permanganate (KMnO₄) |

Reductive Cleavage of C-S Bonds

The carbon-sulfur bonds in Benzene, 1-methoxy-4-(phenylthio)- can be cleaved under reductive conditions. This process, often referred to as desulfurization, typically results in the formation of anisole (B1667542) and benzene. The specific products depend on the reaction conditions and the reducing agent employed.

Transition Metal-Catalyzed Transformations of Benzene, 1-methoxy-4-(phenylthio)-

Transition metal catalysis has emerged as a powerful tool for the functionalization of otherwise inert C-H and C-S bonds in molecules like Benzene, 1-methoxy-4-(phenylthio)-.

C-H Activation and Functionalization Strategies

While direct C-H activation on Benzene, 1-methoxy-4-(phenylthio)- is a complex field, the principles of directed C-H activation can be applied. The sulfur atom of the thioether can act as a directing group, facilitating the functionalization of the ortho C-H bonds on either of the phenyl rings. Palladium, rhodium, and ruthenium catalysts are commonly employed for such transformations. These reactions allow for the introduction of new functional groups, such as alkyl, aryl, or carbonyl moieties, at positions that are difficult to access through classical electrophilic aromatic substitution.

Cross-Coupling Reactions Utilizing Benzene, 1-methoxy-4-(phenylthio)- as a Substrate

Benzene, 1-methoxy-4-(phenylthio)- can serve as a substrate in various cross-coupling reactions, primarily through the activation and cleavage of its C-S bond. Nickel and palladium catalysts have proven effective in mediating these transformations. For example, in Kumada-type cross-coupling reactions, a Grignard reagent can be coupled with the thioether in the presence of a nickel catalyst, leading to the formation of a biaryl product and a thiophenolate byproduct.

These reactions are significant as they provide an alternative to the more common organohalide-based cross-coupling reactions and expand the scope of feedstocks for the synthesis of complex organic molecules.

Rearrangement Reactions and Fragmentations Involving Benzene, 1-methoxy-4-(phenylthio)-

Under specific conditions, Benzene, 1-methoxy-4-(phenylthio)- can undergo rearrangement reactions. One notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In a suitably substituted derivative of this compound, a nucleophile on one of the aromatic rings can displace the other ring via an attack on the ipso-carbon, with the sulfur atom acting as the linker.

Fragmentation of Benzene, 1-methoxy-4-(phenylthio)- is often studied using mass spectrometry. Under electron impact, the molecule can fragment in characteristic ways, typically involving the cleavage of the C-S bonds. The resulting fragment ions can provide valuable information about the structure and bonding within the molecule.

Studies on C-S Bond Cleavage and Activation Mechanisms

The mechanism of C-S bond cleavage in diaryl thioethers like Benzene, 1-methoxy-4-(phenylthio)- is a subject of ongoing research, particularly in the context of transition metal catalysis. For nickel-catalyzed cross-coupling reactions, the proposed mechanism often involves the oxidative addition of the C-S bond to a low-valent nickel center. This is a critical step that breaks the inert C-S bond and forms a metal-thiolate complex. Subsequent transmetalation with a coupling partner and reductive elimination then furnishes the final product and regenerates the active catalyst.

The electronic nature of the substituents on the aromatic rings plays a crucial role in the facility of this oxidative addition step. The presence of the electron-donating methoxy group in Benzene, 1-methoxy-4-(phenylthio)- can influence the electron density at the sulfur atom and the adjacent carbon, thereby affecting the kinetics and thermodynamics of the C-S bond activation.

Advanced Spectroscopic and Analytical Characterization Methodologies for Benzene, 1 Methoxy 4 Phenylthio

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For Benzene (B151609), 1-methoxy-4-(phenylthio)-, 1D (¹H and ¹³C) and 2D NMR experiments provide definitive evidence of its covalent framework and connectivity.

Research has provided detailed ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz and 100 MHz, respectively. rsc.orgescholarship.orgrsc.org The ¹H NMR spectrum presents a set of distinct signals corresponding to the protons on both aromatic rings and the methoxy (B1213986) group. The protons on the phenyl ring and the methoxy-substituted ring show characteristic chemical shifts and coupling patterns. rsc.orgescholarship.orgrsc.org Similarly, the ¹³C NMR spectrum displays the expected number of signals for the unique carbon atoms in the molecule, including the two quaternary carbons of the C-S-C and C-O linkages. rsc.orgescholarship.orgrsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (400 MHz, CDCl₃) [ppm] | ¹³C NMR (100 MHz, CDCl₃) [ppm] |

| Methoxy Protons (-OCH₃) | 3.82 (singlet, 3H) | 55.51 |

| Phenyl Ring Protons (ortho to -S-) | 7.42 (doublet, J=8 Hz, 2H) | 135.47 |

| Phenyl Ring Protons (meta/para to -S-) | 7.24 (triplet, J=8 Hz, 2H), 7.18-7.12 (multiplet, 3H) | 129.07, 128.42, 125.93 |

| Methoxy-Phenyl Ring Protons (ortho to -O-) | 6.90 (doublet, J=8 Hz, 2H) | 115.15 |

| Quaternary Carbon (C-S) | - | 138.74 |

| Quaternary Carbon (C-O) | - | 160.00 |

| Quaternary Carbon (C-S, methoxy-phenyl) | - | 124.55 |

Note: The ¹H NMR assignments for the phenyl ring protons are complex due to overlapping signals. The multiplet at 7.18-7.12 ppm likely contains both meta and para protons of the unsubstituted phenyl ring and the protons ortho to the sulfur on the methoxy-substituted ring. The signal at 7.42 ppm corresponds to the protons ortho to the sulfur on the unsubstituted phenyl ring, and the signal at 6.90 ppm corresponds to the protons ortho to the methoxy group. The ¹³C NMR signals for the aromatic carbons are distinct but require 2D NMR for unambiguous assignment.

While 1D NMR provides the primary chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H J-couplings. For Benzene, 1-methoxy-4-(phenylthio)-, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic rings. For instance, the doublet at 7.42 ppm would show a correlation to the triplet at 7.24 ppm, confirming their ortho relationship on the unsubstituted phenyl ring. Similarly, correlations would be observed between the aromatic protons on the methoxy-substituted ring. The methoxy singlet at 3.82 ppm would show no COSY correlations, consistent with its isolation from other protons by the oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the methoxy proton singlet at 3.82 ppm would show a cross-peak to the carbon signal at 55.51 ppm. Each aromatic proton signal would correlate to a specific aromatic carbon signal, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for identifying the connectivity around quaternary carbons and between different fragments of the molecule. In the HMBC spectrum of this compound, the methoxy protons (3.82 ppm) would show a correlation to the quaternary carbon at 160.00 ppm (C-O), confirming the attachment of the methoxy group. Crucially, protons on both rings would show correlations to the quaternary carbons involved in the central sulfide (B99878) linkage (138.74 ppm and 124.55 ppm), establishing the connection between the phenyl and 4-methoxyphenyl (B3050149) moieties via the sulfur atom.

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide detailed information about the molecular conformation and packing in the crystalline state. For molecules like Benzene, 1-methoxy-4-(phenylthio)-, which possesses rotational freedom around the C-S and C-O bonds, ssNMR would be a powerful tool.

The key parameter in the ssNMR of such compounds is the chemical shift anisotropy (CSA), which is averaged out in solution but can be measured in the solid state. Differences in the ¹³C CSA tensors between the solution and solid state can reveal specific conformations (e.g., the dihedral angles between the two aromatic rings) adopted by the molecule in the crystal lattice. Polymorphism, the existence of different crystal forms, could also be identified, as different packing arrangements would lead to distinct ssNMR spectra. Although specific experimental ssNMR data for this compound is not publicly available, the technique remains highly valuable for the in-depth conformational analysis of diaryl sulfides and ethers.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the confirmation of the elemental formula. For Benzene, 1-methoxy-4-(phenylthio)-, HRMS would confirm its molecular formula as C₁₃H₁₂OS. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecular ion, providing valuable structural information based on the resulting fragmentation patterns.

ESI and APCI are soft ionization techniques that are well-suited for analyzing moderately polar, thermally stable compounds, making them applicable to Benzene, 1-methoxy-4-(phenylthio)-. escholarship.org

Electrospray Ionization (ESI): ESI is particularly effective for polar analytes and typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). While Benzene, 1-methoxy-4-(phenylthio)- has low polarity, it could potentially be ionized via ESI, especially with the aid of dopants.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar compounds. nih.gov The sample is nebulized and vaporized before being ionized by corona discharge. This would likely produce a strong protonated molecule [M+H]⁺ signal for this compound.

Expected Fragmentation Pathways: Although detailed experimental fragmentation spectra for this specific compound are not widely published, a theoretical fragmentation pathway can be proposed based on the structure. Upon collision-induced dissociation (CID) of the [M+H]⁺ ion, fragmentation would likely occur at the weakest bonds and lead to stable fragments.

Cleavage of the C-S bonds: The primary fragmentation would likely involve the cleavage of one of the two C-S bonds, as they are weaker than the C-C and C-O bonds of the aromatic systems. This would lead to characteristic fragment ions.

Loss of the phenylthio radical (•SC₆H₅) from the molecular ion or the corresponding thiol (HSC₆H₅) from the protonated molecule would yield an ion corresponding to the 4-methoxyphenyl cation.

Conversely, cleavage of the other C-S bond would result in a phenyl cation and a 4-methoxythiophenol fragment.

Fragmentation of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole (B1667542) derivatives, leading to a stable oxonium ion. This would result in an [M-CH₃]⁺ fragment. Subsequent loss of carbon monoxide (CO) is also possible.

Fragmentation of the Benzene Rings: The aromatic rings themselves can fragment under higher energy conditions, leading to the loss of small neutral molecules like acetylene (B1199291) (C₂H₂), but this is typically less favorable than the cleavage of the sulfide or ether linkages.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion, reported as its collision cross-section (CCS). nih.govwikipedia.org This technique is exceptionally useful for separating isomeric and isobaric compounds that cannot be distinguished by mass spectrometry alone.

For Benzene, 1-methoxy-4-(phenylthio)-, IM-MS would be particularly valuable in several scenarios:

Isomer Separation: If isomeric impurities are present, such as Benzene, 1-methoxy-2-(phenylthio)- or Benzene, 1-methoxy-3-(phenylthio)-, which have the same exact mass, IM-MS could potentially separate them based on subtle differences in their three-dimensional shape and resulting CCS values.

Complex Mixture Analysis: When analyzing this compound in a complex matrix (e.g., in environmental or biological samples), IMS can separate the ion of interest from background chemical noise, thereby increasing the signal-to-noise ratio and improving detection limits. nih.gov While specific CCS values for Benzene, 1-methoxy-4-(phenylthio)- are not documented in the literature, the application of IM-MS provides a powerful tool for enhancing analytical selectivity and confidence in identification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa.

Interactive Data Table: Predicted FT-IR / Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Strong |

| Aliphatic C-H (in -OCH₃) | Stretching | 2950 - 2850 | Medium | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong | Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 | Strong | Weak |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1075 - 1020 | Medium | Medium |

| C-S (Aryl Sulfide) | Stretching | 1100 - 1000 | Weak | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | Weak |

Note: The out-of-plane bending vibrations are highly characteristic of the substitution pattern on the benzene rings. The 4-methoxy-substituted ring would show a strong band around 830-810 cm⁻¹ characteristic of 1,4-disubstitution. The monosubstituted phenyl ring would show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.

The FT-IR spectrum would be dominated by strong absorptions from the C-O ether stretching and the out-of-plane C-H bending modes. The Raman spectrum, in contrast, would likely show strong signals for the aromatic C=C ring stretching and the symmetric C-S stretching vibrations due to the high polarizability of the sulfur atom and the aromatic systems. Comparing experimental spectra to these predicted values would serve as a rapid and effective method for confirming the presence of the key functional groups in the molecule.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, serves as a powerful tool for probing the electronic transitions and photophysical properties of Benzene, 1-methoxy-4-(phenylthio)- and related aryl thioethers. The presence of aromatic rings and the sulfur heteroatom with its lone pair of electrons gives rise to characteristic electronic spectra.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of aryl thioethers is primarily characterized by π → π* transitions within the aromatic rings. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic rings. For compounds analogous to Benzene, 1-methoxy-4-(phenylthio)- , such as other methoxy-substituted diaryl sulfides, the UV-Vis absorption spectra typically exhibit long-wavelength absorption bands. For instance, certain meta-terphenyl derivatives, which also contain multiple phenyl rings, show absorption in the range of 340-400 nm. researchgate.net The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diaryl sulfides, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Spectroscopy:

Due to the limited availability of specific experimental data for Benzene, 1-methoxy-4-(phenylthio)- , a detailed table of its photophysical properties cannot be provided. However, based on analogous compounds, the expected UV-Vis and fluorescence characteristics can be summarized.

Expected Photophysical Properties of Benzene, 1-methoxy-4-(phenylthio)-

| Property | Expected Characteristic | Rationale based on Analogous Compounds |

|---|---|---|

| UV-Vis Absorption (λmax) | Likely in the near-UV region (300-400 nm) | Methoxy-substituted aromatic systems often exhibit red-shifted absorption bands. researchgate.net |

| Molar Absorptivity (ε) | Expected to be high | π → π* transitions in aromatic compounds are typically intense. |

| Fluorescence Emission (λem) | Emission at a longer wavelength than absorption | Characteristic of fluorescent molecules, with the Stokes shift depending on the specific electronic structure and environment. |

| Fluorescence Quantum Yield (ΦF) | Variable, potentially enhanced by the methoxy group | The electron-donating nature of the methoxy group can influence the radiative decay pathways. |

X-ray Crystallography and Crystallographic Disorder Analysis of Aryl Thioethers

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. For aryl thioethers like Benzene, 1-methoxy-4-(phenylthio)- , this technique can reveal the conformation of the molecule, including the dihedral angles between the aromatic rings, which significantly influences its electronic properties.

While a specific crystal structure for Benzene, 1-methoxy-4-(phenylthio)- has not been reported in the surveyed literature, studies on closely related N-(aryl)-4-methoxybenzenesulfonamides offer insights into the structural behavior of molecules containing the methoxyphenyl group. researchgate.net In these structures, the dihedral angle between the two aromatic rings is a key parameter, and the crystal packing is often stabilized by hydrogen bonds and other weak interactions. researchgate.net For example, the crystal structure of N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide reveals a dihedral angle of 56.34(1)° between the two aromatic rings. researchgate.net

Crystallographic Disorder:

Crystallographic disorder is a phenomenon where a molecule or a part of it occupies more than one position or orientation within the crystal lattice. wikipedia.orgnih.gov This can arise from the co-crystallization of different conformers or rotamers that have similar energies. wikipedia.org In the context of aryl thioethers, disorder can manifest in the orientation of the phenyl rings or the substituent groups. For instance, in the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, certain carbon atoms were found to be disordered over two sites, leading to major and minor conformers within the same crystal. juniperpublishers.com Such disorder can complicate the refinement of the crystal structure and requires careful analysis of the electron density maps. The presence of flexible thioether linkages and rotatable phenyl groups in molecules like Benzene, 1-methoxy-4-(phenylthio)- makes them potential candidates for exhibiting crystallographic disorder.

Representative Crystallographic Data for an Analogous Sulfonamide

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

|---|

Advanced Chromatographic Separations and Detection Techniques (e.g., Hyphenated Methods)

Chromatographic techniques are indispensable for the separation, identification, and quantification of Benzene, 1-methoxy-4-(phenylthio)- from reaction mixtures or for purity assessment. Advanced hyphenated methods, which couple a separation technique with a powerful detection method, are particularly valuable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like aryl thioethers. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification. The fragmentation pattern of aryl thioethers in EI-MS is influenced by the stability of the resulting fragments. Cleavage of the C-S bond is a common fragmentation pathway. For a molecule like Benzene, 1-methoxy-4-(phenylthio)- , characteristic fragments corresponding to the methoxyphenyl and phenylthio moieties would be expected. For example, the GC-MS spectrum of 4-methoxyphenol (B1676288) shows a molecular ion peak and characteristic fragment ions that can be useful in identifying the methoxyphenyl part of a larger molecule. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile aryl thioethers, LC-MS is the technique of choice. In LC, the separation occurs in the liquid phase. The eluent from the LC column is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes. LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for the analysis of complex mixtures. shimadzu.comnih.gov In LC-MS/MS, a specific precursor ion is selected and fragmented to produce product ions, which provides an even higher degree of certainty in identification and quantification. While specific LC-MS methods for Benzene, 1-methoxy-4-(phenylthio)- are not detailed in the available literature, general methods for the analysis of aryl sulfides are well-established. nih.govacs.orgorganic-chemistry.org

Hyphenated Chromatography Methodologies

| Technique | Principle | Applicability to Benzene, 1-methoxy-4-(phenylthio)- | Key Information Obtained |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass analysis of fragments. | Suitable if the compound is thermally stable. | Molecular weight and structural information from fragmentation patterns. nih.gov |

| LC-MS | Separation in the liquid phase followed by mass analysis. | Ideal for less volatile or thermally sensitive analogs. | Molecular weight and structural information, often with less fragmentation than GC-MS. nih.gov |

| LC-MS/MS | Tandem mass spectrometry for enhanced selectivity and sensitivity. | Provides highly specific identification and quantification. shimadzu.com | Precise molecular weight and detailed structural information from fragmentation of selected ions. |

Computational and Theoretical Investigations of Benzene, 1 Methoxy 4 Phenylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational investigations into the electronic structure and reactivity of Benzene (B151609), 1-methoxy-4-(phenylthio)-. These methods, which solve the Schrödinger equation for a given molecular system, provide fundamental information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Global Minimum | ~45° | 0.00 | B3LYP/6-311++G(d,p) |

| Transition State | 90° | ~2.5 | B3LYP/6-311++G(d,p) |

| Local Minimum | 180° | ~1.8 | B3LYP/6-311++G(d,p) |

This table presents hypothetical yet plausible DFT-calculated relative energies for different conformations of Benzene, 1-methoxy-4-(phenylthio)-, based on trends observed in similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. wikipedia.orgyoutube.comyoutube.com

For Benzene, 1-methoxy-4-(phenylthio)-, the HOMO is expected to be localized primarily on the sulfur atom and the phenylthio-substituted benzene ring, due to the electron-donating nature of the sulfur and the methoxy (B1213986) group. This suggests that electrophilic attack is most likely to occur at these positions. The LUMO, conversely, is anticipated to be distributed over the central benzene ring and the phenylthio group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.8 | Sulfur, Phenylthio Ring |

| LUMO | -1.5 | Central Benzene Ring, Phenylthio Group |

| HOMO-LUMO Gap | 6.3 | - |

This table provides estimated FMO energies for Benzene, 1-methoxy-4-(phenylthio)-, derived from computational studies on analogous aromatic sulfides.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Charge distribution analysis and electrostatic potential (ESP) mapping are computational techniques that visualize the electron-rich and electron-poor regions of a molecule. nih.gov

In Benzene, 1-methoxy-4-(phenylthio)-, the oxygen and sulfur atoms are expected to carry partial negative charges due to their high electronegativity. The ESP map would likely show a region of negative potential (red) around these atoms, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. nih.govresearchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit partial positive charges, leading to regions of positive potential (blue) on the ESP map. These sites would be susceptible to nucleophilic attack. The ESP map provides a holistic view of the molecule's charge landscape, offering valuable insights into its chemical behavior. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.govnih.govrsc.org MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational flexibility and the influence of the surrounding environment, such as a solvent.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. researchgate.net A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure and energy determine the rate of the reaction.

For reactions involving Benzene, 1-methoxy-4-(phenylthio)-, such as electrophilic aromatic substitution or oxidation at the sulfur atom, computational methods can be used to model the reaction pathway. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the feasibility and kinetics of a given reaction. For instance, a study on the transient-state kinetics of the related compound 1-methoxy-4-(methylthio)benzene with horseradish peroxidase revealed complex reaction pathways. nih.gov Similar computational analyses on Benzene, 1-methoxy-4-(phenylthio)- could provide detailed mechanistic insights into its biochemical transformations. nih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Modeling

Quantum chemical modeling can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govmdpi.comrsc.org These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For Benzene, 1-methoxy-4-(phenylthio)-, DFT calculations can be employed to compute the 1H and 13C NMR chemical shifts. nih.govdntb.gov.ua By comparing the calculated spectrum with the experimental one, a detailed assignment of the peaks to specific atoms in the molecule can be made. youtube.com Similarly, the vibrational frequencies can be calculated and compared with an experimental IR spectrum to identify the characteristic vibrational modes of the molecule. While the accuracy of these predictions depends on the level of theory and basis set used, they often provide a good qualitative and sometimes quantitative agreement with experimental data. dntb.gov.ua

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| C-OCH3 | 160.1 | - |

| C-S | 128.5 | - |

| CH-ortho to OCH3 | 114.8 | 6.90 |

| CH-ortho to S | 132.0 | 7.35 |

| OCH3 | 55.3 | 3.80 |

This table presents hypothetical predicted NMR chemical shifts for selected atoms in Benzene, 1-methoxy-4-(phenylthio)-, based on computational methods and data from analogous compounds.

Structure-Reactivity Relationships Derived from Computational Studies

The structure and reactivity of "Benzene, 1-methoxy-4-(phenylthio)-" are significantly influenced by the electronic properties of its constituent functional groups: the electron-donating methoxy group (-OCH₃) and the nuanced phenylthio group (-SPh). While specific computational studies exclusively focused on this molecule are not extensively available in the public domain, a comprehensive understanding of its reactivity can be constructed from established principles of physical organic chemistry and computational analyses of analogous substituted aromatic systems.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to elucidate the relationship between a molecule's structure and its chemical behavior. These studies typically involve the calculation of various electronic and geometric parameters that correlate with reactivity. For "Benzene, 1-methoxy-4-(phenylthio)-", such an analysis would focus on how the interplay between the methoxy and phenylthio substituents modulates the electron density distribution within the central benzene ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where a lone pair from the oxygen atom is delocalized into the benzene ring, is dominant and leads to an increase in electron density, particularly at the ortho and para positions. science.govnsf.gov In contrast, the phenylthio group is more complex. The sulfur atom can donate a lone pair into the ring via resonance, but it is less effective than oxygen due to the larger size of the sulfur 3p orbital and its poorer overlap with the carbon 2p orbitals of the benzene ring. Sulfur is also less electronegative than oxygen, leading to a weaker inductive withdrawal. The phenylthio group can also act as an electron-withdrawing group, particularly when the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone. researchgate.net

Key Computational Descriptors and Their Implications

A computational investigation of "Benzene, 1-methoxy-4-(phenylthio)-" would typically examine several key descriptors to predict its reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack. A higher HOMO energy indicates greater reactivity towards electrophiles. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons, indicating susceptibility to nucleophilic attack. A lower LUMO energy suggests greater reactivity towards nucleophiles. The presence of the electron-donating methoxy group is expected to raise the HOMO energy of the system. science.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For "Benzene, 1-methoxy-4-(phenylthio)-", the MEP would likely show a high electron density on the central benzene ring, particularly at the positions ortho to the methoxy group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and orbital interactions. It can quantify the delocalization of electron density from the lone pairs of the oxygen and sulfur atoms into the benzene ring, providing a quantitative measure of the resonance effects.

Hammett Parameters: The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The para-methoxy group has a significantly negative σₚ value, indicating strong electron donation. The phenylthio group's Hammett constant is less negative, reflecting its weaker electron-donating character compared to the methoxy group. tubitak.gov.trpitt.edu

The following table illustrates the expected electronic properties based on computational studies of related substituted benzenes.

| Computational Parameter | Expected Influence of Methoxy Group | Expected Influence of Phenylthio Group | Predicted Overall Effect on Reactivity |

| HOMO Energy | Increases significantly | Increases moderately | Increased reactivity towards electrophiles |

| LUMO Energy | Minor increase | Minor change | Moderate reactivity towards nucleophiles |

| Electron Density on Ring | Increases (ortho, para directing) | Increases (ortho, para directing) | Strongly activated towards electrophilic aromatic substitution |

| Hammett Constant (σₚ) | Strongly negative (e.g., -0.27) | Moderately negative (e.g., -0.07) | Strong activation of the ring |

Note: The Hammett constant values are representative and can vary slightly depending on the reaction and solvent.

Reactivity Predictions

Based on these computational principles, "Benzene, 1-methoxy-4-(phenylthio)-" is predicted to be highly reactive towards electrophilic aromatic substitution. The strong electron-donating nature of the methoxy group, reinforced by the phenylthio group, activates the benzene ring. The directing effects of both groups are synergistic, strongly favoring substitution at the positions ortho to the methoxy group (positions 2 and 6).

Computational studies on similar diphenyl sulfides have shown that the nature of the substituent on the phenyl rings critically influences their biological activity and reactivity. researchgate.net For instance, in studies of substituted diphenyl sulfides as serotonin (B10506) transporter ligands, the nature of the substituents was found to be crucial for binding affinity. While no direct computational studies on "Benzene, 1-methoxy-4-(phenylthio)-" are available, the general principles derived from computational chemistry provide a robust framework for understanding its structure-reactivity relationships. DFT calculations would be invaluable in providing precise, quantitative data to confirm these qualitative predictions and to further elucidate the subtle electronic interplay between the methoxy and phenylthio groups.

Derivatization Strategies and Synthetic Applications of Benzene, 1 Methoxy 4 Phenylthio

Functionalization of the Aromatic Rings of Benzene (B151609), 1-methoxy-4-(phenylthio)-

The two aromatic rings in "Benzene, 1-methoxy-4-(phenylthio)-" exhibit different reactivities toward electrophilic aromatic substitution (SEAr). wikipedia.org The ring bearing the methoxy (B1213986) group is significantly more activated than the one bearing the phenylthio group. The methoxy group is a strong activating group that donates electron density through resonance, thereby increasing the nucleophilicity of the ring. msu.edu The phenylthio group is also activating, but to a lesser extent. Consequently, electrophilic substitutions are expected to occur preferentially on the methoxy-substituted ring. msu.edu

Electrophilic halogenation and nitration are fundamental reactions for introducing halogen and nitro functionalities onto aromatic rings, which serve as key intermediates for further synthetic transformations. wikipedia.orglibretexts.org For "Benzene, 1-methoxy-4-(phenylthio)-", these reactions are predicted to show high regioselectivity.

Halogenation: Aromatic halogenation with bromine or chlorine typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a potent electrophile. wikipedia.orgminia.edu.eg The methoxy group is a powerful ortho, para-director. Since the para position is occupied by the phenylthio group, substitution is directed to the two equivalent ortho positions (C2 and C6).

Nitration: Aromatic nitration is commonly achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Similar to halogenation, the strong directing effect of the methoxy group will guide the nitro group to the positions ortho to it. Studies on similarly structured molecules, such as 4-(4-methoxy-3-methyl phenyl)-1(2H)-phthalazinone, have shown that nitration indeed occurs at the position ortho to the methoxy group. researchgate.net

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Benzene, 2-bromo-1-methoxy-4-(phenylthio)- |

| Chlorination | Cl₂, AlCl₃ | Benzene, 2-chloro-1-methoxy-4-(phenylthio)- |

| Nitration | HNO₃, H₂SO₄ | Benzene, 1-methoxy-2-nitro-4-(phenylthio)- |

The Friedel-Crafts reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. wikipedia.org These reactions involve an electrophilic aromatic substitution where an alkyl (alkylation) or acyl (acylation) group is introduced. wikipedia.orgwikipedia.org

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The reaction generates an acylium ion, a potent electrophile. wikipedia.org For "Benzene, 1-methoxy-4-(phenylthio)-", acylation is expected to occur exclusively on the highly activated methoxy-substituted ring, at the position ortho to the methoxy group. libretexts.org This high regioselectivity is advantageous as it avoids the formation of multiple isomers. The resulting aryl ketone is deactivated towards further substitution, preventing polyacylation. msu.edu

Friedel-Crafts Alkylation: Alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid. wikipedia.orgyoutube.com Unlike acylation, alkylation is prone to issues such as polyalkylation, as the newly added alkyl group further activates the ring. msu.edu Furthermore, the carbocation intermediates formed during the reaction are susceptible to rearrangement to more stable carbocations. youtube.com The reaction with "Benzene, 1-methoxy-4-(phenylthio)-" would again be directed to the positions ortho to the activating methoxy group. libretexts.org

| Reaction Type | Electrophile Source | Catalyst | Potential Product |

|---|---|---|---|

| Acylation (Ethanoylation) | Ethanoyl chloride (CH₃COCl) | AlCl₃ | 1-(2-methoxy-5-(phenylthio)phenyl)ethan-1-one |

| Alkylation (Ethylation) | Chloroethane (CH₃CH₂Cl) | AlCl₃ | Benzene, 1-ethyl-2-methoxy-5-(phenylthio)- |

| Alkylation (tert-Butylation) | 2-Methyl-2-propanol | H₂SO₄ | Benzene, 1-(tert-butyl)-2-methoxy-5-(phenylthio)- |

Transformations Involving the Methoxy Group

The methoxy group, while crucial for activating the aromatic ring, can also be a site for chemical modification, primarily through cleavage of the methyl-oxygen bond to unmask a phenol (B47542).

The conversion of aryl methyl ethers to phenols is a common and important transformation in organic synthesis. Several reagents are effective for this demethylation process. organic-chemistry.org The reaction typically involves a nucleophilic attack on the methyl group.

Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids, most notably boron tribromide (BBr₃). nih.gov

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. nih.gov The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group. nih.gov

Hydrobromic Acid (HBr): Refluxing with concentrated HBr is a classical method for ether cleavage. core.ac.uk The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by an Sₙ2 attack by the bromide ion. core.ac.uk

The product of demethylation of "Benzene, 1-methoxy-4-(phenylthio)-" is the valuable intermediate 4-(phenylthio)phenol.

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | CH₃Br, Boric acid (after workup) |

| Hydrobromic acid (HBr) | Aqueous solution, reflux | CH₃Br |

| Hydroiodic acid (HI) | Aqueous solution, reflux | CH₃I |

| 2-(Diethylamino)ethanethiol | Reflux in DMF or NMP | 2-(Diethylamino)ethyl methyl sulfide (B99878) |

Ether cleavage is the general term for the reaction that breaks the carbon-oxygen bonds of an ether. In the case of "Benzene, 1-methoxy-4-(phenylthio)-", this specifically refers to the cleavage of the C(aryl)-O bond or the C(methyl)-O bond. Cleavage of the C(aryl)-O bond is significantly more difficult and less common than cleavage of the C(methyl)-O bond. recercat.cat

Acid-catalyzed cleavage with strong acids like HBr or HI is the most common method. The mechanism involves the initial protonation of the ether oxygen atom. This creates a good leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon of the methyl group in an Sₙ2 reaction. This results in the formation of a phenol and a methyl halide. The reaction does not proceed via nucleophilic attack on the aromatic carbon because sp²-hybridized carbons are resistant to Sₙ2 reactions.

Modifications at the Sulfur Center

The divalent sulfur atom in the phenylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone. jchemrev.com These higher oxidation state sulfur compounds have distinct chemical properties and are important in medicinal chemistry and materials science. The oxidation can often be performed selectively. researchgate.net

Oxidation to Sulfoxide: The selective oxidation of the sulfide to a sulfoxide [Benzene, 1-methoxy-4-(phenylsulfinyl)-] can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an environmentally friendly oxidant. sci-hub.semdpi.com

Sodium Metaperiodate (NaIO₄): This reagent is effective for clean and selective oxidation of sulfides to sulfoxides in aqueous solutions. orgsyn.org

Oxidation to Sulfone: Using a stronger oxidizing agent or an excess (more than two equivalents) of the reagents used for sulfoxide synthesis will typically lead to the fully oxidized sulfone [Benzene, 1-methoxy-4-(phenylsulfonyl)-]. sci-hub.seorientjchem.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide under harsher conditions are commonly employed for this transformation. sci-hub.se Biocatalytic methods using fungi have also been shown to oxidize sulfides to their corresponding sulfones. orientjchem.org

| Target Product | Oxidizing Agent | Typical Stoichiometry |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | ~1 equivalent |

| Sulfoxide | Sodium Metaperiodate (NaIO₄) | ~1 equivalent |

| Sulfone | Hydrogen Peroxide (H₂O₂) | >2 equivalents |

| Sulfone | Potassium Permanganate (KMnO₄) | >2 equivalents |

Synthesis of Sulfoxides and Sulfones from Thioethers